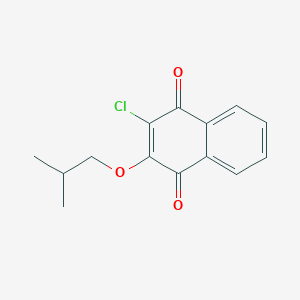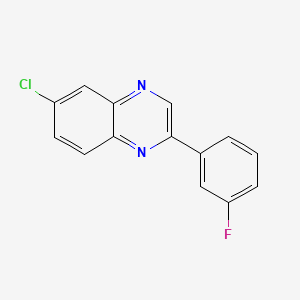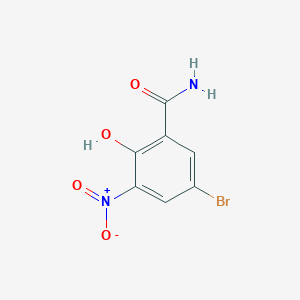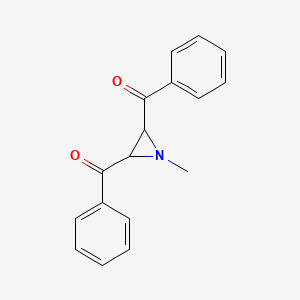
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反应分析
Types of Reactions
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoquinones .
科学研究应用
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione involves its interaction with cellular components. In biological systems, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, disrupting their normal functions and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other naphthoquinone derivatives .
属性
CAS 编号 |
89131-27-1 |
|---|---|
分子式 |
C14H13ClO3 |
分子量 |
264.70 g/mol |
IUPAC 名称 |
2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-8(2)7-18-14-11(15)12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3 |
InChI 键 |
QAPIJSATXMRTTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)


![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
